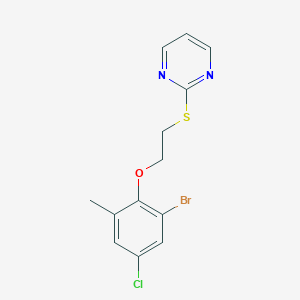
2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether, also known as BCPSE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BCPSE belongs to the family of sulfhydryl-containing compounds, which are known to have antioxidant and anti-inflammatory properties.
Scientific Research Applications
2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties. 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has been studied for its potential use in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether is not fully understood, but it is believed to be related to its ability to scavenge free radicals and inhibit oxidative stress. 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In animal studies, 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has been shown to reduce tumor growth and improve cardiovascular function.
Advantages and Limitations for Lab Experiments
One advantage of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether is its ability to scavenge free radicals and inhibit oxidative stress, which makes it a promising candidate for the treatment of diseases related to oxidative stress. However, one limitation of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on the toxicity and pharmacokinetics of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether, which are important factors to consider when developing a therapeutic agent.
Future Directions
There are several future directions for the study of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on the gut microbiome, which has been shown to play a key role in overall health and disease. Additionally, more studies are needed to determine the toxicity and pharmacokinetics of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether, which will be important for its development as a therapeutic agent.
Conclusion
In conclusion, 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its ability to scavenge free radicals and inhibit oxidative stress makes it a promising candidate for the treatment of diseases related to oxidative stress. However, more studies are needed to determine its toxicity and pharmacokinetics, and to explore its potential use in various fields of medicine.
Synthesis Methods
The synthesis of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether involves a multistep process that starts with the reaction of 2-bromo-4-chloro-6-methylphenol with 2-mercaptoethylamine hydrochloride to form the corresponding thiol. The thiol is then reacted with 2-chloroethyl pyrimidine-5-carboxylate to form 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether. The purity and yield of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether can be improved by recrystallization and chromatography techniques.
properties
Product Name |
2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether |
|---|---|
Molecular Formula |
C13H12BrClN2OS |
Molecular Weight |
359.67 g/mol |
IUPAC Name |
2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethylsulfanyl]pyrimidine |
InChI |
InChI=1S/C13H12BrClN2OS/c1-9-7-10(15)8-11(14)12(9)18-5-6-19-13-16-3-2-4-17-13/h2-4,7-8H,5-6H2,1H3 |
InChI Key |
UVCQWGNMSUBHHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCCSC2=NC=CC=N2)Br)Cl |
Canonical SMILES |
CC1=CC(=CC(=C1OCCSC2=NC=CC=N2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B215417.png)

![3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B215420.png)


![N-[3-(acetylamino)phenyl]-2-(benzylsulfonyl)acetamide](/img/structure/B215429.png)

![2-(benzylsulfonyl)-N-{4-[(tert-butylamino)sulfonyl]phenyl}acetamide](/img/structure/B215434.png)


![N-(4-{[(benzylsulfonyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B215438.png)
![2-(benzylsulfonyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B215439.png)
